molecular formula C14H15N3O2 B4453310 N-(3-methoxypropyl)[1]benzofuro[3,2-d]pyrimidin-4-amine

N-(3-methoxypropyl)[1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No.: B4453310
M. Wt: 257.29 g/mol
InChI Key: TZKMQDPWGIUXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)1benzofuro[3,2-d]pyrimidin-4-amine typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives in satisfactory yields. The reaction is catalyzed by sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)1benzofuro[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

N-(3-methoxypropyl)1benzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anti-inflammatory and antiproliferative properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)1benzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes related to inflammation, viral replication, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxypropyl)1benzofuro[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxypropyl group and benzofuro[3,2-d]pyrimidine core make it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(3-methoxypropyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-18-8-4-7-15-14-13-12(16-9-17-14)10-5-2-3-6-11(10)19-13/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKMQDPWGIUXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC=NC2=C1OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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